

A Technical Guide to Z-D-Glu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-D-Glu-OH**

Cat. No.: **B612890**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Z-D-Glu-OH** (N-Carbobenzyloxy-D-glutamic acid), a key building block in peptide synthesis. This document details its chemical properties, supplier information, and its application in established experimental protocols.

Core Properties of Z-D-Glu-OH

Z-D-Glu-OH, a derivative of D-glutamic acid, is primarily utilized as a protected amino acid in both solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α -amino functionality, preventing unwanted reactions during peptide chain elongation.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties of **Z-D-Glu-OH** is presented in the table below.

Property	Value	Source
CAS Number	63648-73-7	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₃ H ₁₅ NO ₆	--INVALID-LINK--
Molecular Weight	281.26 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	White to off-white powder or crystal	--INVALID-LINK--
Melting Point	119.0 to 121.0 °C	--INVALID-LINK--
Optical Activity	+7.0 to +8.0 deg (c=8, AcOH)	--INVALID-LINK--
Solubility	Soluble in DMSO.	--INVALID-LINK--
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	--INVALID-LINK--

Supplier Information

Z-D-Glu-OH is commercially available from various chemical suppliers. A selection of prominent suppliers is listed below.

Supplier	Product Number	Purity
TCI Chemicals	C0663	>98.0%
MedChemExpress	HY-W009329	≥98.0%
Santa Cruz Biotechnology	sc-268804	-
ChemScene	CS-W010045	≥97%

Application in Peptide Synthesis

The primary application of **Z-D-Glu-OH** is in the synthesis of peptides. The Z-protecting group is a classic choice, particularly in solution-phase synthesis, although it can also be used in solid-phase peptide synthesis (SPPS) under specific conditions.

Comparison of Z- and Fmoc-Protecting Groups

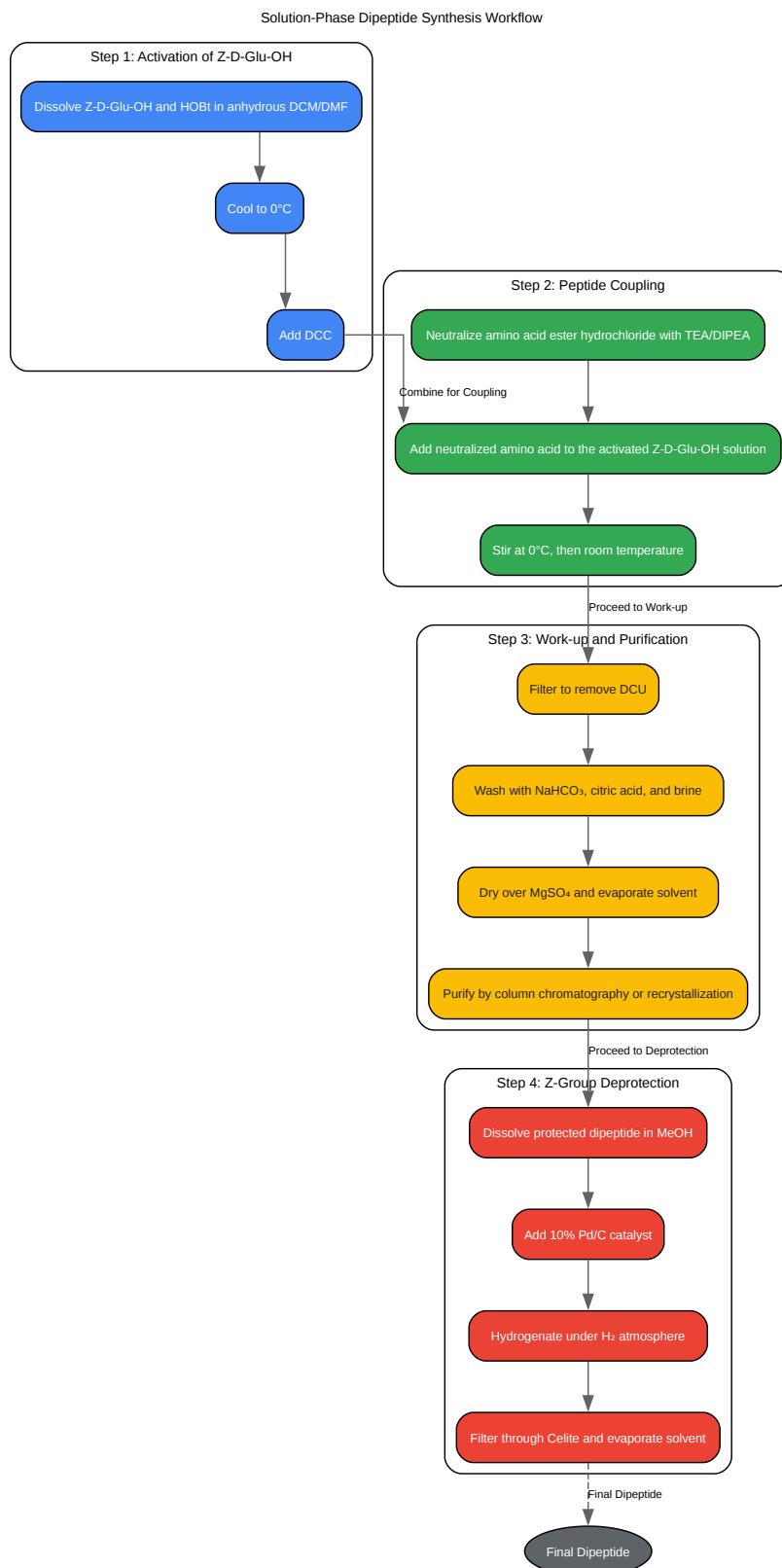
In modern peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is more commonly used than the Z-group, especially in SPPS. The key differences are highlighted below.

Feature	Z-Group (Benzylloxycarbonyl)	Fmoc-Group (9- Fluorenylmethyloxycarbon yl)
Deprotection Condition	Catalytic hydrogenation (e.g., H ₂ /Pd) or strong acids (e.g., HBr/AcOH).	Mild base (e.g., 20% piperidine in DMF).
Typical Synthesis Method	Primarily Solution-Phase Peptide Synthesis.	Primarily Solid-Phase Peptide Synthesis (SPPS).

The choice between Z- and Fmoc-chemistry has significant implications for the synthesis strategy, particularly concerning the orthogonality of protecting groups and the final cleavage conditions.

Experimental Protocol: Solution-Phase Dipeptide Synthesis using Z-D-Glu-OH

This section provides a detailed methodology for the synthesis of a dipeptide using **Z-D-Glu-OH** in a solution-phase approach.


Materials and Reagents

- **Z-D-Glu-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)

- 1-Hydroxybenzotriazole (HOBT)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 10% aqueous citric acid solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H_2) source

Experimental Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using **Z-D-Glu-OH**.

[Click to download full resolution via product page](#)

Caption: Workflow for the solution-phase synthesis of a dipeptide using **Z-D-Glu-OH**.

Detailed Protocol

- Activation of **Z-D-Glu-OH**:
 - In a round-bottom flask, dissolve **Z-D-Glu-OH** (1 equivalent) and HOBT (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.
 - Cool the solution to 0°C in an ice bath.
 - Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.
- Peptide Coupling:
 - In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM.
 - Add TEA or DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt.
 - Add the neutralized amino acid solution to the activated **Z-D-Glu-OH** solution from step 1.
 - Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
 - Wash the filtrate sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography or recrystallization to obtain the Z-protected dipeptide.
- Z-Group Deprotection (Catalytic Hydrogenation):
 - Dissolve the purified Z-protected dipeptide in methanol.

- Carefully add a catalytic amount of 10% Pd/C.
- Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent to yield the final dipeptide.

Conclusion

Z-D-Glu-OH remains a valuable reagent in the field of peptide chemistry. While Fmoc-based strategies dominate solid-phase synthesis, the Z-protecting group offers a robust and well-established alternative, particularly for solution-phase synthesis and for specific applications where its unique deprotection conditions are advantageous. A thorough understanding of its properties and the associated experimental protocols is essential for researchers aiming to incorporate D-glutamic acid into their target peptides.

- To cite this document: BenchChem. [A Technical Guide to Z-D-Glu-OH in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612890#z-d-glu-oh-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b612890#z-d-glu-oh-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com